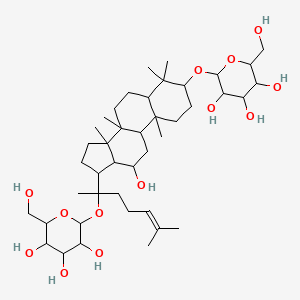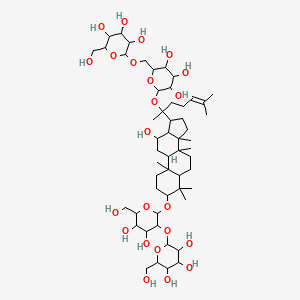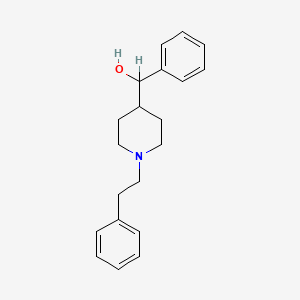
格列曼色林
概述
描述
Glemanserin, also known by its developmental code name MDL-11,939, is a synthetic compound that acts as a potent and selective antagonist of the serotonin 5-HT2A receptor . It was the first truly selective 5-HT2A ligand to be discovered and has played a significant role in the development of other selective 5-HT2A receptor antagonists . Despite its potential, glemanserin was ultimately found to be ineffective in clinical trials for the treatment of generalized anxiety disorder and was not marketed .
科学研究应用
Chemistry: Glemanserin is used as a reference compound in studies involving serotonin receptors and their ligands.
Biology: It is used to study the role of serotonin receptors in various biological processes.
Medicine: Although it was not successful in clinical trials, glemanserin has been used in research to understand the mechanisms of anxiety and other psychiatric disorders.
作用机制
Target of Action
Glemanserin, also known as MDL-11,939, is a drug that acts as a potent and selective antagonist for the serotonin receptor 5-HT2A . The 5-HT2A receptor is a subtype of the 5-HT2 receptor which belongs to the serotonin receptor family and is a G protein-coupled receptor .
Mode of Action
Glemanserin interacts with its target, the 5-HT2A receptor, by binding to it and inhibiting its function . As an antagonist, it blocks the action of serotonin (a neurotransmitter) at the 5-HT2A receptor, thereby inhibiting the receptor’s activity . This inhibition can lead to various changes in the biochemical signaling pathways within the cell .
Biochemical Pathways
Given its role as a 5-ht2a receptor antagonist, it is likely to impact the serotonin signaling pathway . Serotonin receptors, including 5-HT2A, are involved in a wide range of physiological processes, including mood regulation, anxiety, and sensory perception .
Result of Action
The molecular and cellular effects of Glemanserin’s action primarily involve the inhibition of 5-HT2A receptor activity . This can lead to changes in cellular signaling and potentially influence various physiological processes regulated by serotonin, such as mood and sensory perception . Glemanserin was found to be ineffective in clinical trials for the treatment of generalized anxiety disorder .
生化分析
Biochemical Properties
Glemanserin interacts with the 5-HT 2A receptor, a subtype of the serotonin receptor . As an antagonist, it binds to this receptor and inhibits its activation, thereby modulating the biochemical reactions that are mediated by the 5-HT 2A receptor . The nature of these interactions is characterized by high selectivity and potency .
Cellular Effects
The effects of Glemanserin on cells are primarily related to its role as a 5-HT 2A receptor antagonist . By inhibiting the activation of this receptor, Glemanserin can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Glemanserin exerts its effects at the molecular level primarily through its interactions with the 5-HT 2A receptor . As an antagonist, it binds to this receptor and prevents its activation . This can lead to changes in gene expression and cellular signaling pathways, as well as potential effects on enzyme activity .
Metabolic Pathways
As a 5-HT 2A receptor antagonist, it is likely that Glemanserin interacts with enzymes and cofactors related to this receptor’s signaling pathway .
准备方法
The synthesis of glemanserin involves several steps, starting with the preparation of the core structure, which includes a piperidine ring. The synthetic route typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Phenylethyl Group: The phenylethyl group is introduced through a nucleophilic substitution reaction.
Hydroxylation: The final step involves the hydroxylation of the piperidine ring to introduce the hydroxyl group at the desired position.
Industrial production methods for glemanserin would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
化学反应分析
Glemanserin undergoes several types of chemical reactions, including:
Oxidation: Glemanserin can be oxidized to form various oxidation products. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to modify the functional groups on glemanserin. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Substitution reactions can be used to introduce different functional groups onto the glemanserin molecule.
The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
Glemanserin is similar to other 5-HT2A receptor antagonists, such as volinanserin, pruvanserin, and roluperidone. glemanserin was the first truly selective 5-HT2A ligand to be discovered, making it unique in its historical significance . Volinanserin, for example, is a fluorinated analogue of glemanserin and is more potent and selective . Other similar compounds include lenperone and lidanserin, which also target the 5-HT2A receptor but have different chemical structures and pharmacological profiles .
属性
IUPAC Name |
phenyl-[1-(2-phenylethyl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c22-20(18-9-5-2-6-10-18)19-12-15-21(16-13-19)14-11-17-7-3-1-4-8-17/h1-10,19-20,22H,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNGJCOYCMDPQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)O)CCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042624 | |
| Record name | MDL 11,939 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107703-78-6, 132553-86-7 | |
| Record name | Glemanserin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107703-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glemanserin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107703786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glemanserin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132553867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MDL 11,939 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 107703-78-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLEMANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X96LS7MC5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
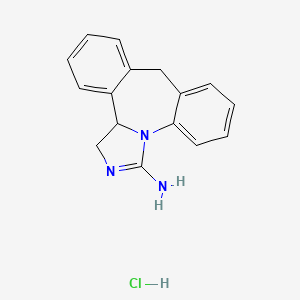
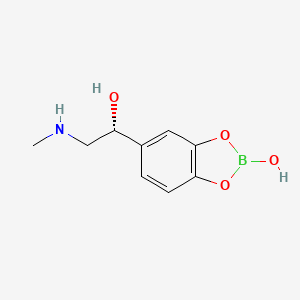
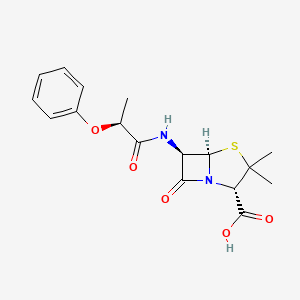
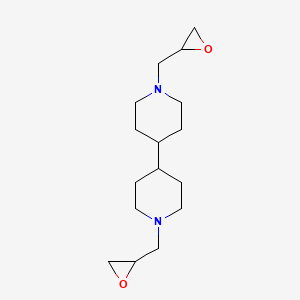
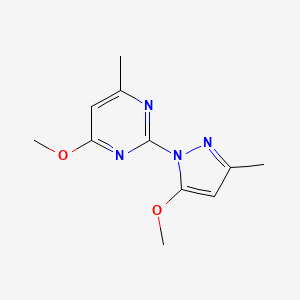
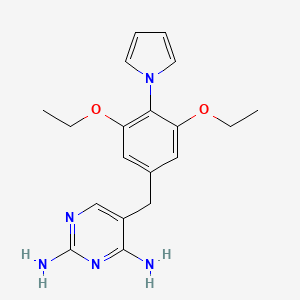
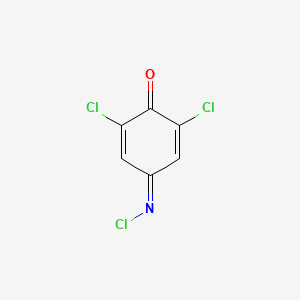
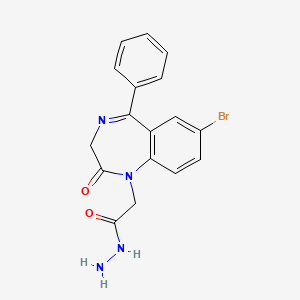


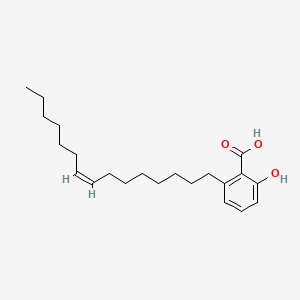
![(1R,3R,6R,7S,8S,9R,10S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1671515.png)
